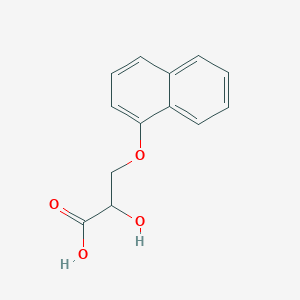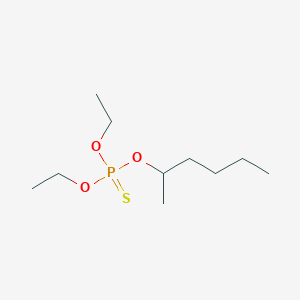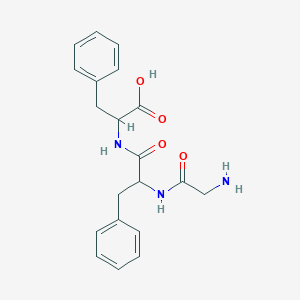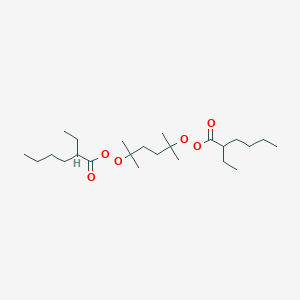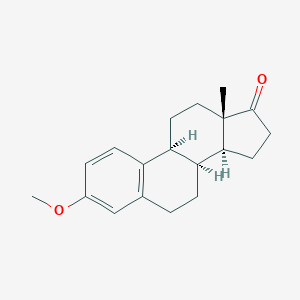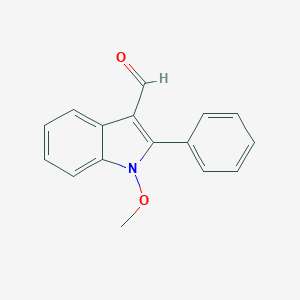
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the family of indole derivatives. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile and undergo nucleophilic addition reactions with various electrophiles. It can also undergo oxidation reactions to form various oxidation products.
Effets Biochimiques Et Physiologiques
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and exhibit antimicrobial activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde in lab experiments include its high stability, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential to undergo oxidation reactions.
Orientations Futures
There are several future directions for the research on 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde. These include the development of new synthetic methods for the preparation of the compound, the investigation of its potential applications in drug discovery, and the exploration of its mechanism of action and physiological effects. Additionally, the development of new fluorescent probes based on 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde could lead to the development of new diagnostic tools for various diseases.
Méthodes De Synthèse
The synthesis of 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde involves the reaction between 2-phenylindole and paraformaldehyde in the presence of acetic acid and methanol. The reaction takes place under reflux conditions for several hours, resulting in the formation of the desired product. The purity of the product can be increased by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of various biomolecules such as amino acids, proteins, and nucleic acids. It has also been used as a starting material for the synthesis of various biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents.
Propriétés
Numéro CAS |
14960-63-5 |
|---|---|
Nom du produit |
1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde |
Formule moléculaire |
C16H13NO2 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
1-methoxy-2-phenylindole-3-carbaldehyde |
InChI |
InChI=1S/C16H13NO2/c1-19-17-15-10-6-5-9-13(15)14(11-18)16(17)12-7-3-2-4-8-12/h2-11H,1H3 |
Clé InChI |
BPVFSHVFYDLETP-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O |
SMILES canonique |
CON1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O |
Autres numéros CAS |
14960-63-5 |
Solubilité |
2.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



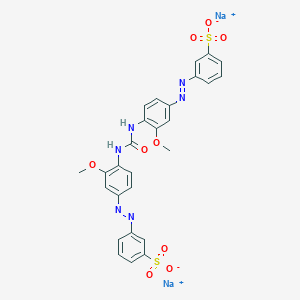
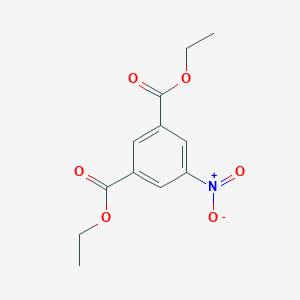
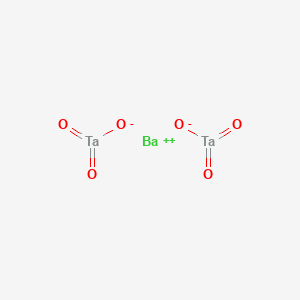
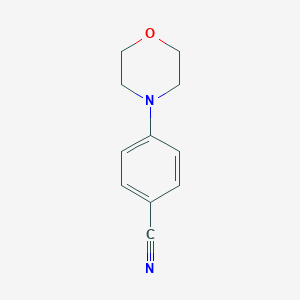
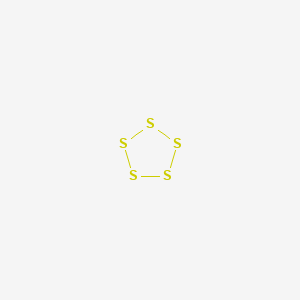
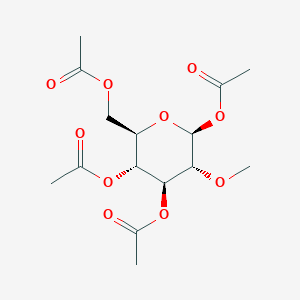
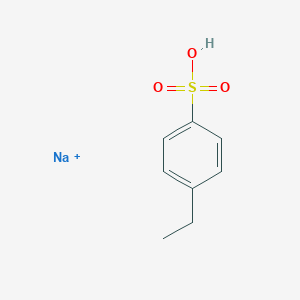
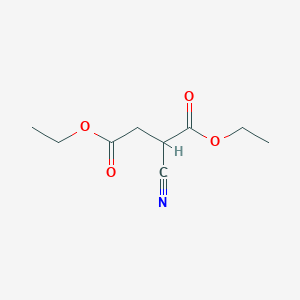
![(3S)-3,3aβ,4,5,5a,6,7,9,9aβ,9bα-Decahydro-3β,5aα,9α-trimethylnaphtho[1,2-b]furan-2,8-dione](/img/structure/B77861.png)
